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Compound of Interest

Compound Name: 4-Propylbenzoic acid

Cat. No.: B1360256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Propylbenzoic acid (CAS No. 2438-05-3), a crucial intermediate in various chemical
syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering valuable insights for compound
identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR spectra of 4-Propylbenzoic acid
were acquired in deuterated chloroform (CDCls).

'H NMR Spectral Data

The 'H NMR spectrum of 4-Propylbenzoic acid exhibits distinct signals corresponding to the
aromatic protons, the propyl chain protons, and the carboxylic acid proton. The chemical shifts
(d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (d) ppm

Assignment

~172.6 Carboxylic acid carbon (-COOH)

~155.4 Aromatic carbon attached to -COOH

~130.5 Aromatic CH carbons ortho to -COOH

~127.2 Aromatic carbon attached to the propyl group
~126.7 Aromatic CH carbons ortho to the propyl group
~34.4 -CH:- attached to the aromatic ring

~23.7 -CH:- of the propyl group

~13.8 -CHs of the propyl group
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Propylbenzoic acid was obtained using a Potassium Bromide (KBr) disc or as a
nujol mull.[1][2]

Wavenumber (cm~?) Intensity Assignment
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[3]

m/z Relative Intensity Assignment

164 Moderate [M]* (Molecular ion)
135 High [M - C2Hs]*

121 Moderate [M - CsH7]*

91 Moderate [C7H7]* (Tropylium ion)
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Experimental Protocols

The following provides a general methodology for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

A sample of 4-Propylbenzoic acid is dissolved in deuterated chloroform (CDClIs). The *H and
13C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][4] Chemical shifts are
referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy

A solid sample of 4-Propylbenzoic acid is finely ground with dry potassium bromide (KBr) and
pressed into a thin, transparent disc. Alternatively, a nujol mull is prepared by grinding the
sample with a few drops of nujol. The IR spectrum is then recorded using a Fourier-Transform
Infrared (FTIR) spectrometer.[2][3]

Mass Spectrometry

A dilute solution of 4-Propylbenzoic acid in a suitable volatile solvent is injected into a Gas
Chromatograph (GC) coupled to a Mass Spectrometer (MS). The compound is separated from
the solvent and any impurities in the GC column before being introduced into the MS for
ionization and analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the spectroscopic
analysis of 4-Propylbenzoic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Propyl Group Protons  Aromatic Protons  Carboxylic Acid Proton

5 ~0.95 (1) 5 ~8.04 (d) 5 >12 (br s)

8 ~1.65 (sxt) 5 ~7.27 (d)

8 ~2.65 (1)
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Caption: *H NMR signaling relationships in 4-Propylbenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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